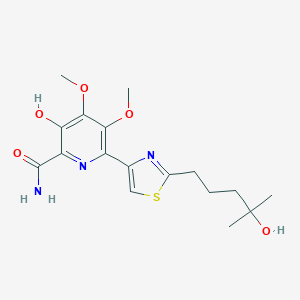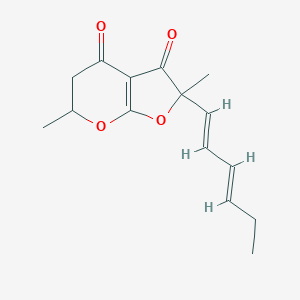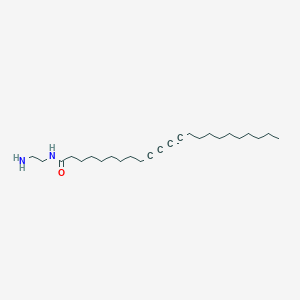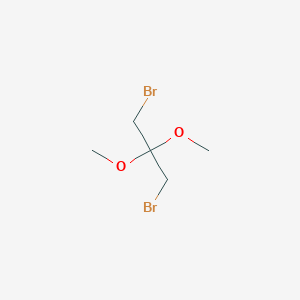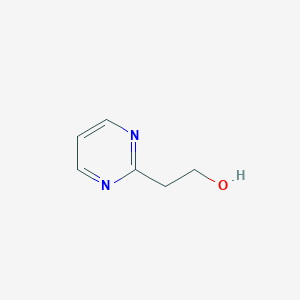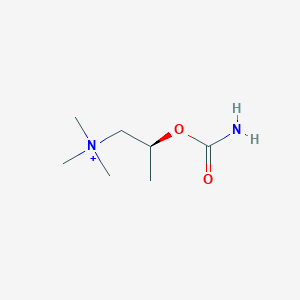
(S)-Bethanechol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Bethanechol is a cholinergic agonist drug that is used in scientific research to study the effects of cholinergic signaling on various physiological processes. It is a synthetic compound that is structurally similar to acetylcholine, a neurotransmitter that is involved in many important functions in the body.
Scientific Research Applications
Radiotherapy-induced Salivary Gland Dysfunction
(S)-Bethanechol has been applied in clinical trials to assess its effectiveness in preventing salivary gland dysfunction during radiotherapy. In a study involving head and neck cancer patients, those treated with (S)-Bethanechol showed significant improvement in salivary parameters, indicating its efficacy in reducing salivary gland damage induced by radiotherapy (Jaguar et al., 2015).
Gastroesophageal Reflux Disease (GERD)
(S)-Bethanechol has been investigated for its potential benefits in treating gastroesophageal reflux disease (GERD). Clinical studies have shown that (S)-Bethanechol can lead to significant clinical improvement in patients with GERD when compared to placebo. It has been noted to decrease the frequency and duration of episodes of gastroesophageal reflux, suggesting its utility in pediatric-aged patients who do not respond to conventional medical therapies (Euler, 1980).
Alzheimer's Disease
A study exploring the use of intraventricular (S)-Bethanechol in patients with Alzheimer's disease found that while the drug did not significantly ameliorate dementia, it might exert a mildly positive effect on patient behavior and mood. This indicates a potential application of (S)-Bethanechol in managing certain symptoms associated with Alzheimer's disease (Penn et al., 1988).
Chemoradiation-induced Xerostomia
(S)-Bethanechol has been evaluated for its efficacy in managing xerostomia (dry mouth) resulting from chemoradiation therapy in oral cancer patients. The study reported that patients receiving (S)-Bethanechol showed significant improvement in symptoms of oral dryness and salivary parameters such as volume and pH, highlighting its potential application in treating xerostomia (Kavitha et al., 2017).
properties
CAS RN |
111244-96-3 |
|---|---|
Molecular Formula |
C7H17N2O2+ |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
[(2S)-2-carbamoyloxypropyl]-trimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1/t6-/m0/s1 |
InChI Key |
NZUPCNDJBJXXRF-LURJTMIESA-O |
Isomeric SMILES |
C[C@@H](C[N+](C)(C)C)OC(=O)N |
SMILES |
CC(C[N+](C)(C)C)OC(=O)N |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)N |
synonyms |
1-Propanaminium, 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-, (S)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



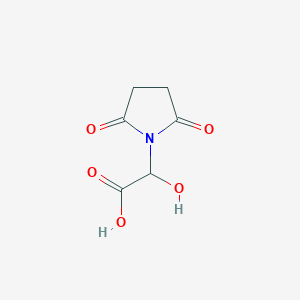
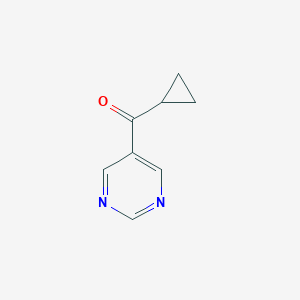
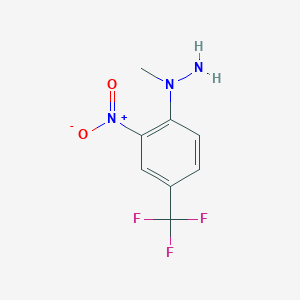
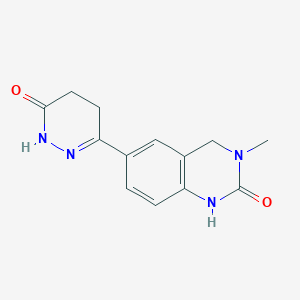

![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)
